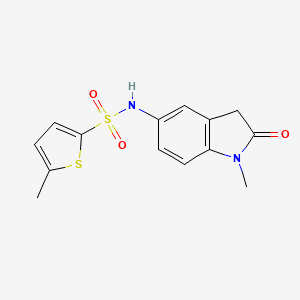

5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .

Scientific Research Applications

Ocular Hypotensive Activity

A study by Prugh et al. (1991) explored the use of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides in treating glaucoma. These compounds, including variants of 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide, showed potential as topical ocular hypotensive agents. Their water solubility and inhibitory potency against carbonic anhydrase were key factors in their effectiveness.

Anticonvulsant and Cerebrovasodilatory Effects

Barnish et al. (1981) investigated 5-(arylthio)- and 5-(arylsulfonyl)thiophene-2-sulfonamides for their anticonvulsant activities and found that sulfones with halo substituents, including compounds similar to this compound, exhibited high activity. These compounds also selectively increased cerebral blood flow in animals, highlighting their potential in cerebrovascular applications (Barnish et al., 1981).

Anti-HIV Activity

Selvam et al. (2008) synthesized isatine-sulphonamide derivatives, closely related to this compound, and investigated their anti-HIV activity. Some of these compounds showed promising results against HIV-1, indicating the potential of similar structures in antiviral therapy (Selvam et al., 2008).

Neuropharmacological Properties

Canale et al. (2016) examined N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines for their neuropharmacological properties. Some of these compounds, structurally related to this compound, were identified as selective 5-HT7 receptor antagonists, suggesting their use in the treatment of CNS disorders (Canale et al., 2016).

Anti-Acetylcholinesterase and Insecticidal Activities

Holan et al. (1997) prepared compounds like this compound and evaluated them for anti-acetylcholinesterase and insecticidal activities. These studies contribute to understanding the broader applications of such compounds in both medical and agricultural sectors (Holan et al., 1997).

Antibacterial, Antifungal, and Antioxidant Activities

Subramanyam et al. (2017) synthesized a range of sulfonamide derivatives and screened them for antibacterial, antifungal, and antioxidant activities. These activities highlight the diverse potential applications of sulfonamides, including those similar to this compound, in various therapeutic areas (Subramanyam et al., 2017).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may affect multiple biochemical pathways.

Pharmacokinetics

It is noted that the interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .

Result of Action

It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name |

5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-9-3-6-14(20-9)21(18,19)15-11-4-5-12-10(7-11)8-13(17)16(12)2/h3-7,15H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPLNMSNFYLQGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2510659.png)

![1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2510663.png)

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

![3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2510673.png)